H-Val-Ala-OH

Descripción general

Descripción

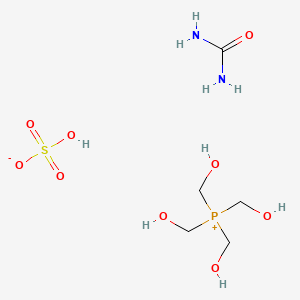

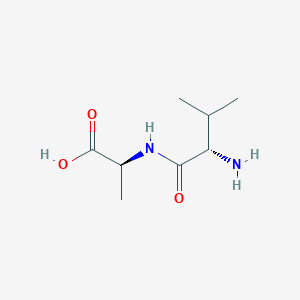

Es un metabolito endógeno con una fórmula molecular de C8H16N2O3 y un peso molecular de 188.22 g/mol . Este compuesto juega un papel en varios procesos metabólicos y se utiliza principalmente en la investigación científica.

Aplicaciones Científicas De Investigación

H-Val-Ala-OH tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis de péptidos y estudios conformacionales.

Biología: Investigado por su papel en las vías metabólicas y como sustrato para reacciones enzimáticas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo su papel en el desarrollo de fármacos y como biomarcador para ciertas enfermedades.

Industria: Utilizado en la producción de péptidos bioactivos y como estándar en química analítica.

Direcciones Futuras

The strong effect of the amino acid sequence in L-alanyl-L-valine and L-valyl-L-alanine on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found . This discovery may be used to predict the influence of vapors on the morphology of films of short-chain oligopeptides .

Mecanismo De Acción

H-Val-Ala-OH ejerce sus efectos a través de su papel como metabolito en varias vías bioquímicas. Interactúa con enzimas y receptores específicos, influyendo en los procesos metabólicos y las funciones celulares. El mecanismo de acción del compuesto implica la unión a objetivos moleculares y la modulación de su actividad, lo que lleva a efectos posteriores en el metabolismo celular .

Compuestos Similares:

H-Val-Gly-OH: Un dipéptido compuesto por residuos de L-Valina y Glicina.

H-Ala-Val-OH: Un dipéptido compuesto por residuos de L-Alanina y L-Valina.

H-Val-Leu-OH: Un dipéptido compuesto por residuos de L-Valina y L-Leucina.

Comparación: this compound es único debido a su combinación específica de residuos de L-Valina y L-Alanina, que confieren propiedades bioquímicas distintas. En comparación con dipéptidos similares, this compound puede exhibir diferentes funciones metabólicas e interacciones con enzimas y receptores .

Análisis Bioquímico

Biochemical Properties

Valylalanine plays a role in biochemical reactions as an intermediate in protein metabolism. It interacts with various enzymes and proteins during its formation and breakdown. For instance, peptidases and proteases are involved in the hydrolysis of valylalanine into its constituent amino acids, valine and alanine. These interactions are crucial for maintaining amino acid levels and facilitating protein turnover in the body .

Cellular Effects

Valylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a dipeptide, it can be involved in signaling pathways that regulate protein synthesis and degradation. Additionally, valylalanine may affect gene expression by modulating the availability of its constituent amino acids, which are essential for the synthesis of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, valylalanine exerts its effects through binding interactions with enzymes and other biomolecules. For example, it can act as a substrate for peptidases, which catalyze its hydrolysis. This process involves the cleavage of the peptide bond between valine and alanine, resulting in the release of free amino acids. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of valylalanine can change over time due to its stability and degradation. Valylalanine is relatively stable under physiological conditions, but it can be hydrolyzed by peptidases over time. Long-term studies have shown that valylalanine can influence cellular function by modulating amino acid levels and protein turnover. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of valylalanine vary with different dosages in animal models. At low doses, valylalanine can support normal cellular function by providing essential amino acids. At high doses, it may cause toxic or adverse effects due to the accumulation of its constituent amino acids. Threshold effects have been observed, where moderate doses of valylalanine promote protein synthesis, while excessive doses lead to metabolic imbalances .

Metabolic Pathways

Valylalanine is involved in several metabolic pathways, including protein synthesis and amino acid catabolism. It interacts with enzymes such as peptidases, which hydrolyze the dipeptide into valine and alanine. These amino acids can then enter various metabolic pathways, including the tricarboxylic acid cycle and gluconeogenesis, contributing to energy production and glucose synthesis .

Transport and Distribution

Valylalanine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of valylalanine into cells, where it can be utilized for protein synthesis or further metabolized. The distribution of valylalanine within tissues is influenced by its interactions with transporters and binding proteins, which regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of valylalanine is determined by targeting signals and post-translational modifications. Valylalanine can be directed to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria, where it participates in metabolic processes. These localization signals ensure that valylalanine is available in the appropriate cellular compartments for its biological functions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: H-Val-Ala-OH se puede sintetizar a través de la síntesis escalonada de oligopéptidos utilizando anhídridos de α-aminoácidos N-carboxílicos (NCA). El proceso involucra la acilación de un aminoácido o péptido por NCA en un sistema heterogéneo de acetonitrilo y agua . La reacción se lleva a cabo a bajas temperaturas, típicamente alrededor de -10 °C, para evitar la homopolímerización de NCA.

Métodos de Producción Industrial: La producción industrial de this compound implica el uso de sintetizadores de péptidos automatizados que emplean técnicas de síntesis de péptidos en fase sólida (SPPS). Este método permite la producción eficiente y de alto rendimiento de dipéptidos agregando secuencialmente aminoácidos protegidos a una cadena de péptidos en crecimiento anclada a una resina sólida .

Análisis De Reacciones Químicas

Tipos de Reacciones: H-Val-Ala-OH experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución donde un grupo funcional se reemplaza por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir formas reducidas del compuesto .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRXSKHRSXRCFC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426328 | |

| Record name | L-Valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27493-61-4 | |

| Record name | L-Valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Val-Ala?

A1: The molecular formula of Val-Ala is C8H16N2O3. Its molecular weight is 188.23 g/mol.

Q2: Is there spectroscopic data available for Val-Ala?

A2: Yes, various spectroscopic techniques have been employed to characterize Val-Ala and related peptides. For instance, 1H NMR spectroscopy has been used to analyze the conformation of Val-Ala containing peptides in solution, particularly in studies investigating their helical propensity. [, , , , ] Additionally, circular dichroism (CD) spectroscopy has been employed to study the secondary structures of these peptides. [, , ]

Q3: Does Val-Ala exhibit any unique material properties?

A3: While Val-Ala itself hasn't demonstrated extraordinary material properties, research has explored the potential of related dipeptide crystals, like L-alanyl-L-valine (Ala-Val) and L-valyl-L-alanine (Val-Ala), as porous materials. These crystals possess channel-like structures with potential applications in gas diffusion and storage. []

Q4: Does Val-Ala possess any known biological activity?

A4: While Val-Ala itself may not have potent independent biological activity, it is a key component of larger peptides and proteins with significant biological functions. Research has shown that the hexapeptide Val-Gly-Val-Ala-Pro-Gly, a repeating sequence in elastin, exhibits chemotactic activity for fibroblasts and monocytes, playing a role in wound healing and tissue repair. []

Q5: Are there any therapeutic applications of Val-Ala containing peptides?

A5: Research has explored the therapeutic potential of peptides containing the Val-Ala sequence. For instance, studies have investigated angiotensin I-converting enzyme inhibitors derived from casein hydrolysates, such as the pentapeptide Phe-Phe-Val-Ala-Pro (CEI5). These inhibitors demonstrated bradykinin-potentiating activity in rat uterus and ileum, highlighting their potential in cardiovascular applications. [, ]

Q6: How does the sequence context of Val-Ala influence its biological activity?

A6: The specific sequence context of Val-Ala within a peptide or protein significantly influences its biological activity. For example, while the hexapeptide Val-Gly-Val-Ala-Pro-Gly displays chemotactic properties, other peptides with the Val-Ala motif might exhibit different activities depending on the flanking amino acid residues and the overall three-dimensional structure of the peptide. [, , , , , , ]

Q7: Have there been studies investigating the role of Val-Ala in protein-protein interactions?

A7: Yes, research has explored the involvement of Val-Ala containing sequences in protein-protein interactions. One study demonstrated that the Val-Ala-Leu motif in the Serratia marcescens ATP-binding cassette (ABC) exporter protein, Lip, is crucial for recognizing and secreting specific proteins. This highlights the role of Val-Ala containing sequences in mediating specific protein interactions. []

Q8: Have computational methods been used to study Val-Ala?

A8: Yes, computational chemistry techniques have been employed to investigate Val-Ala containing peptides. For example, ab initio calculations have been used to determine the total energies of a2 ions derived from dipeptides, including those containing Val-Ala. These calculations help elucidate the fragmentation pathways of these ions in mass spectrometry. [] Additionally, Density Functional Theory (DFT) calculations have been performed on cyclic and linear oligomers of Val-Ala, revealing their structural and electronic properties, particularly their potential as nanotubular constructs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.